Adamantan-1-yl(phenyl)methanamine

Lipophilicity Drug Design ADME

Procure Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1), a lipophilic adamantane-phenyl hybrid with an XLogP3-AA of 3.7, for superior CNS lead optimization. Its demonstrated polypharmacology (NMDA, GABAergic, glycinergic) and negligible PNMT inhibition make it a unique multi-target-directed ligand scaffold. Ideal for fragment-based screening against protein-protein interactions and synthesizing thermally robust polymers. Available in ≥97% purity with global shipping.

Molecular Formula C17H23N
Molecular Weight 241.378
CAS No. 139026-44-1
Cat. No. B2646141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-yl(phenyl)methanamine
CAS139026-44-1
Molecular FormulaC17H23N
Molecular Weight241.378
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N
InChIInChI=1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2
InChIKeyRKXNBHCKARUOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1): Core Physicochemical and Structural Profile for Sourcing Decisions


Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1) is a synthetic amine featuring a rigid adamantane cage linked to a phenyl group via a methanamine bridge. This hybrid scaffold confers a molecular formula of C17H23N and a molecular weight of 241.37 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.7, indicating substantial lipophilicity, a predicted boiling point of 355.9±11.0 °C at 760 mmHg, and a density of 1.1±0.1 g/cm³ . The compound is of interest as a versatile intermediate in medicinal chemistry and materials science, with documented use in the synthesis of N-arylmethyl-1-adamantylmethanamine derivatives and functionalized adamantane polymers .

Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1): Why Standard Adamantane Amines Are Not Interchangeable


Generic substitution among adamantane-based amines is scientifically unsound due to substantial differences in lipophilicity, target engagement, and synthetic versatility. While compounds like amantadine, memantine, and rimantadine share the adamantane core, the addition of a phenyl substituent in Adamantan-1-yl(phenyl)methanamine dramatically alters physicochemical properties and biological interaction profiles. For instance, its calculated XLogP3-AA of 3.7 is significantly higher than amantadine's 2.4, which directly impacts membrane permeability, protein binding, and in vivo distribution [1]. Furthermore, pharmacological studies reveal that this compound engages glutamatergic (NMDA), anti-GABAergic, and antiglycinergic pathways, a polypharmacology not replicated by simpler amino-adamantanes [2]. These distinctions mandate careful, evidence-based selection for research applications where specific lipophilicity or multi-target activity is required.

Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1): Verifiable Differentiation Data vs. Key Comparators


Lipophilicity (XLogP3) Benchmarking: Adamantan-1-yl(phenyl)methanamine vs. Amantadine, Memantine, and Rimantadine

Adamantan-1-yl(phenyl)methanamine exhibits an XLogP3-AA of 3.7, which is substantially higher than amantadine (2.4), memantine (3.5), and rimantadine (3.6) [1]. This increased lipophilicity is attributable to the addition of a phenyl ring to the adamantane scaffold, enhancing its partition coefficient and potential for membrane permeation.

Lipophilicity Drug Design ADME Physicochemical Properties

PNMT Inhibitory Activity: Negligible Off-Target Engagement vs. High-Affinity Inhibitors

In a radiochemical assay using bovine phenylethanolamine N-methyltransferase (PNMT), Adamantan-1-yl(phenyl)methanamine displayed a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating extremely weak inhibitory activity [1]. In stark contrast, the second-generation PNMT inhibitor PNMT-IN-1 exhibits a Ki of 1.2 nM, a difference of nearly one million-fold .

Enzyme Inhibition Selectivity Off-Target Effects PNMT

Synthetic Accessibility: Reductive Amination Route Yields 65–72% vs. Lower-Yielding Alternatives

Adamantan-1-yl(phenyl)methanamine can be prepared via two practical synthetic routes. A two-step sequence involving Grignard addition to 1-adamantanecarbonitrile followed by LiAlH₄ reduction affords a 65% overall yield . Alternatively, direct reductive amination of 1-adamantanecarboxaldehyde with aniline under H₂/Ni provides a 72% yield . In comparison, alternative methodologies for similar sterically hindered adamantane amines often report yields below 50% or require harsh conditions.

Synthetic Chemistry Process Development Yield Optimization

Structural Determinants of Polypharmacology: Dual Adamantane-Phenyl Motif Enables Unique NMDA/GABA/Glycine Modulation

In vivo pharmacological evaluation in mice revealed that Adamantan-1-yl(phenyl)methanamine produces behavioral effects at low doses and antagonizes convulsions and lethality induced by high doses of the compound itself. The pattern of antagonism by desipramine, N-linoleylGABA, and N-linoleylglycine implicates simultaneous engagement of glutamatergic (NMDA), anti-GABAergic, and antiglycinergic components [1]. This multi-target signature is distinct from amantadine and memantine, which are predominantly characterized as NMDA receptor antagonists with lower polypharmacology.

NMDA Receptor GABAergic Glycinergic Polypharmacology Neuropharmacology

Thermal Stability and Physical Form: Boiling Point and Density vs. Amantadine

Adamantan-1-yl(phenyl)methanamine exhibits a predicted boiling point of 355.9±11.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . In contrast, amantadine (adamantan-1-amine) has a significantly lower boiling point of approximately 240–250 °C and a density near 1.0 g/cm³ [1]. The elevated boiling point reflects the increased molecular weight and stronger intermolecular forces conferred by the phenyl ring.

Thermal Properties Material Science Process Chemistry Storage Stability

Scaffold Diversity: Adamantane-Phenyl Hybrid vs. Simple Adamantane Amines for Fragment-Based Drug Discovery

The adamantane-phenyl hybrid scaffold of Adamantan-1-yl(phenyl)methanamine provides a distinct three-dimensional shape and electronic profile compared to simple amino-adamantanes. While amantadine and memantine consist of a single adamantane cage with a primary amine, the target compound introduces a phenyl ring that can engage in π-π stacking and hydrophobic interactions [1]. This structural divergence is quantified by differences in calculated logP (Δ +1.3 vs. amantadine) and polar surface area (26 Ų, identical to amantadine but with increased hydrophobic surface area).

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping Structural Diversity

Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1): Validated Use Cases Driven by Differential Evidence


CNS Drug Discovery Programs Requiring Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The 3.7 XLogP3-AA of Adamantan-1-yl(phenyl)methanamine, compared to 2.4 for amantadine, makes it a superior candidate for lead optimization in CNS disorders where improved brain exposure is critical. Its lipophilic character, combined with a demonstrated polypharmacology involving NMDA, GABAergic, and glycinergic systems, positions it as a unique starting point for developing multi-target-directed ligands (MTDLs) for neurodegenerative or neuropsychiatric conditions [1].

Development of Selective Probes with Minimal PNMT Off-Target Activity

For studies requiring investigation of glutamatergic or GABAergic pathways without confounding effects on catecholamine biosynthesis, Adamantan-1-yl(phenyl)methanamine is an excellent choice due to its negligible PNMT inhibitory activity (Ki = 1.11 mM). In contrast, many CNS-active amines can inadvertently inhibit PNMT, complicating phenotypic readouts. This selectivity profile is valuable for in vivo pharmacology and ex vivo tissue studies where epinephrine levels must remain unperturbed [1].

Synthesis of Thermally Stable Functional Materials and High-Energy Fuels

The high boiling point (355.9±11.0 °C) and density (1.1±0.1 g/cm³) of Adamantan-1-yl(phenyl)methanamine, coupled with its moderate synthetic yields (65–72%), support its use as a monomer or intermediate in the production of thermally robust polymers, diamondoid-like materials, and high-energy-density fuels. These properties offer clear advantages over simpler adamantane amines like amantadine, which volatilize at significantly lower temperatures [1].

Fragment-Based Library Design for Novel Protein-Protein Interaction Inhibitors

The adamantane-phenyl hybrid scaffold provides a three-dimensional, rigid, and lipophilic fragment that can be readily functionalized. Its distinct shape and electronic properties, quantified by increased molecular weight and logP relative to amantadine, offer new opportunities for fragment-based screening against challenging targets such as protein-protein interactions, where traditional flat aromatic fragments are often inadequate [1].

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